molecular formula C21H33N3O2 B7136392 N-[2-[(1-benzyl-3-methylpiperidin-4-yl)amino]-2-oxoethyl]-4-methylpentanamide

N-[2-[(1-benzyl-3-methylpiperidin-4-yl)amino]-2-oxoethyl]-4-methylpentanamide

Cat. No.: B7136392
M. Wt: 359.5 g/mol
InChI Key: YRZAHKTZIGSZFC-UHFFFAOYSA-N
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Description

N-[2-[(1-benzyl-3-methylpiperidin-4-yl)amino]-2-oxoethyl]-4-methylpentanamide is a complex organic compound that features a piperidine ring, a benzyl group, and an amide linkage

Properties

IUPAC Name

N-[2-[(1-benzyl-3-methylpiperidin-4-yl)amino]-2-oxoethyl]-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-16(2)9-10-20(25)22-13-21(26)23-19-11-12-24(14-17(19)3)15-18-7-5-4-6-8-18/h4-8,16-17,19H,9-15H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZAHKTZIGSZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1NC(=O)CNC(=O)CCC(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1-benzyl-3-methylpiperidin-4-yl)amino]-2-oxoethyl]-4-methylpentanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.

    Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1-benzyl-3-methylpiperidin-4-yl)amino]-2-oxoethyl]-4-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the piperidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-[(1-benzyl-3-methylpiperidin-4-yl)amino]-2-oxoethyl]-4-methylpentanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Pharmacology: It may serve as a lead compound for the development of new drugs with specific biological activities.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers may use the compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of N-[2-[(1-benzyl-3-methylpiperidin-4-yl)amino]-2-oxoethyl]-4-methylpentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-4-methylpentanamide: Similar structure but lacks the methyl group on the piperidine ring.

    N-[2-[(1-benzyl-3-methylpiperidin-4-yl)amino]-2-oxoethyl]-4-ethylpentanamide: Similar structure but with an ethyl group instead of a methyl group on the pentanamide chain.

Uniqueness

N-[2-[(1-benzyl-3-methylpiperidin-4-yl)amino]-2-oxoethyl]-4-methylpentanamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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